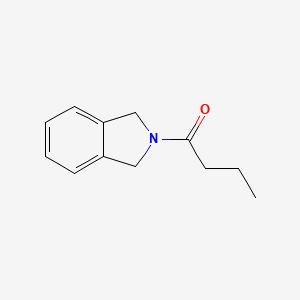

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one

Description

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXORYKMRVCSULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one typically involves the reaction of isoindoline derivatives with butanone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and regulate reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Alkyl halides, Grignard reagents, and other nucleophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

- Antidepressant Activity : Preliminary studies indicate that it may influence serotonin and norepinephrine pathways, similar to known antidepressants.

- Neuroprotective Effects : Evidence suggests it could offer protection against neurodegeneration by reducing oxidative stress markers in neuronal cells.

- Antitumor Properties : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Organic Synthesis

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one serves as a valuable building block in organic chemistry for synthesizing more complex molecules and conducting various organic transformations. Its reactivity allows for:

- Oxidation and Reduction Reactions : Can be oxidized to form ketones or carboxylic acids and reduced to corresponding alcohols or amines.

- Nucleophilic Substitution Reactions : Useful for introducing functional groups into the molecule.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Potential effectiveness against various microbial strains has been noted.

- Antiviral Properties : Investigated for its ability to inhibit viral replication in preliminary studies.

Case Studies

Several case studies have explored the biological impacts of this compound:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-Isoindol-2-yl)Ethan-1-One

4-Amino-1-(2,3-Dihydro-1H-Indol-1-yl)Butan-1-One

2-Benzyl-3-Hydroxy-3-Methyl-2,3-Dihydro-1H-Isoindol-1-One

- Structure : Includes benzyl, hydroxyl, and methyl substituents on the isoindole ring.

- Molecular Formula: C₁₆H₁₅NO₂ (MW: 253.3 g/mol) .

- Key Differences :

Cathinone Derivatives (e.g., 1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)-Ethanone)

- Structure : Combines indenyl, phenyl, and pyrrolidine groups with a ketone backbone.

- Indenyl vs. isoindolyl core may alter metabolic stability and receptor affinity.

Structural and Functional Data Table

*Calculated based on analogous structures.

Key Research Findings

- Chain Length Effects: Longer alkyl chains (e.g., butanone vs. ethanone) increase lipophilicity, which may enhance blood-brain barrier penetration in psychoactive derivatives .

- Substituent Impact: Functional groups like amino (C₁₂H₁₆N₂O) or hydroxyl (C₁₆H₁₅NO₂) significantly alter solubility and reactivity, guiding applications in drug design or materials science .

- Structural Isomerism : Indole vs. isoindole cores influence electronic properties, with isoindole derivatives often exhibiting greater planarity and stability .

Biological Activity

1-(2,3-Dihydro-1H-isoindol-2-yl)butan-1-one, also known by its CAS number 1344340-84-6, is a compound that belongs to the isoindoline class of derivatives. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, typically involving the reaction of isoindoline derivatives with butanone under specific conditions. A common synthetic route employs palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂) to facilitate hydrogenation reactions. This method is advantageous for producing high yields and purity of the desired compound.

Table 1: Chemical Properties of 1-(2,3-Dihydro-1H-Isoindol-2-yl)butan-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 201.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that isoindoline derivatives, including 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one, exhibit significant anticancer properties. A study highlighted its potential to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness was particularly noted against breast and lung cancer cells, where it demonstrated IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one to MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Assessment

A separate study tested the antimicrobial efficacy of the compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains .

The biological activities exhibited by 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one are attributed to several mechanisms:

Anticancer Mechanisms:

- Induction of apoptosis through activation of caspase pathways.

- Inhibition of key signaling pathways involved in cell proliferation (e.g., PI3K/Akt pathway).

Antimicrobial Mechanisms:

- Disruption of bacterial cell membranes leading to cell lysis.

- Inhibition of nucleic acid synthesis through interference with DNA gyrase activity.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, analogous compounds (e.g., indole derivatives) are synthesized via alkylation of isoindole precursors followed by ketone formation using Friedel-Crafts acylation or condensation reactions . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield. Characterization via and is essential to confirm regioselectivity and purity .

Advanced: How can computational methods predict the reactivity of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one in nucleophilic substitution reactions?

Molecular Operating Environment (MOE) software can model transition states and electron density maps to identify reactive sites. Density Functional Theory (DFT) calculations assess charge distribution, revealing susceptibility at the ketone carbonyl group. Comparative studies with analogs (e.g., 2-bromo-4-(1,3-dioxo-isoindol-2-yl)butanal) show steric and electronic effects influence reaction pathways .

Basic: What spectroscopic techniques are used to characterize 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one?

Key methods include:

- NMR : identifies proton environments (e.g., isoindoline protons at δ 3.5–4.0 ppm). confirms carbonyl resonance (~200 ppm) .

- IR : Stretching frequencies (~1700 cm) verify the ketone group .

- UV/Vis : λmax near 300 nm indicates conjugation between the isoindoline and ketone moieties .

Advanced: How can crystallographic data resolve contradictions in spectral interpretations?

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, a related compound (2-benzyl-3-hydroxy-isoindol-1-one) showed planar isoindoline geometry (mean deviation 0.0186 Å), clarifying NMR coupling constants and IR band assignments . Databases like the Protein Data Bank (PDB) enable cross-validation of computational models .

Basic: What safety precautions are recommended for handling 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one?

Due to limited toxicity data, treat as hazardous:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation.

- Store at -20°C in anhydrous conditions to prevent degradation .

Advanced: How can researchers assess ecotoxicological risks when toxicity data is unavailable?

Apply predictive models like QSAR (Quantitative Structure-Activity Relationship) to estimate persistence, bioaccumulation, and toxicity. Cross-reference with analogs (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-indol-2-one) to infer degradation pathways. Experimental microcosm studies can assess soil mobility and aquatic toxicity .

Basic: What analytical methods are suitable for quantifying 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one in mixtures?

Reverse-phase HPLC with UV detection (λ = 300 nm) on columns like Newcrom R1 provides reliable separation. Method validation includes linearity (R > 0.99) and recovery studies (>95%) . GC-MS is alternative for volatile derivatives.

Advanced: How do substituents on the isoindoline ring influence biological activity?

Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., nitro) enhance binding to targets like serotonin receptors. For example, 2-((1-ethylindol-3-yl)sulfonyl)ethanone derivatives exhibit modulated activity due to sulfonyl group polarity . Docking simulations with MOE validate interactions .

Basic: How are derivatives of this compound synthesized for biological screening?

Common derivatives include:

- Acylated analogs : React with benzoyl chloride under Schotten-Baumann conditions .

- Halogenated derivatives : Electrophilic substitution using NBS (N-bromosuccinimide) .

Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: What strategies address low yields in multi-step syntheses?

Optimize via:

- Catalysis : Use Pd-catalyzed cross-coupling for isoindoline functionalization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) .

- In situ FTIR monitoring : Tracks intermediate formation to adjust stoichiometry .

Basic: What crystallographic parameters define the isoindoline core?

X-ray data for analogs (e.g., 2-benzyl-3-hydroxy-isoindol-1-one) show monoclinic systems (space group C2/c) with unit cell dimensions: a = 11.093 Å, b = 11.604 Å, c = 21.226 Å . Hydrogen bonding (O–H⋯O) forms dimers, influencing solubility .

Advanced: How can mechanistic studies differentiate between radical and ionic pathways in ketone reactions?

Use radical traps (e.g., TEMPO) and ESR spectroscopy to detect intermediates. Comparative kinetics under ionic (polar solvents) vs. nonpolar conditions clarify mechanisms. For example, 1-(2,3-dihydro-indol-1-yl)ethanone reacts via ionic pathways in DMSO, confirmed by intermediate monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.